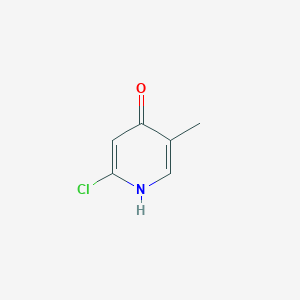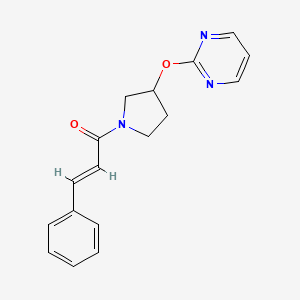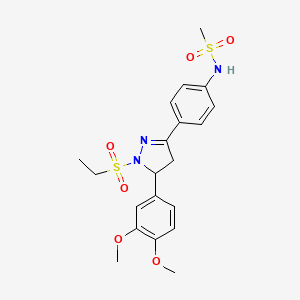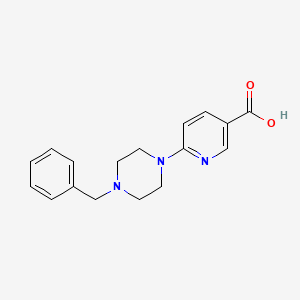
2-Chloro-5-methylpyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylpyridin-4-ol is a pesticide intermediate . It belongs to the pyridine derivatives and is significantly alkaline .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylpyridin-4-ol involves several steps. In one method, 2-chloro-4-amino-5-methylpyridine is subjected to a closed reaction by taking toluene as a solvent or a high-temperature violent reflux by taking o-xylene as a solvent under an alkaline condition . Another method involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylpyridin-4-ol is C6H6ClNO . Its average mass is 128.560 Da and its monoisotopic mass is 128.014130 Da .
Chemical Reactions Analysis
Pyridinols, such as 2-Chloro-5-methylpyridin-4-ol, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions .
科学的研究の応用
Photochemical Dimerization and Isomerization
One application involves the photochemical dimerization of 2-aminopyridines and 2-pyridones, where compounds similar to 2-Chloro-5-methylpyridin-4-ol undergo ultraviolet irradiation to form dimers, highlighting the unique chemical and physical properties of these dimers (Taylor & Kan, 1963). Additionally, 2-Chloro-5-methylpyridine-3-olefin derivatives have been synthesized and studied for their photochemical E (trans)-->Z (cis) isomerization, indicating efficient triplet pathway conversions and examining their antimicrobial activity (Gangadasu et al., 2009).
Purification and Synthesis
2-Chloro-5-trichloromethylpyridine, closely related to the target compound, is a significant intermediate in medicine and pesticide synthesis. Its purification has been explored using extraction, distillation, and chromatography, achieving a product purity over 99% (Su Li, 2005). Furthermore, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine from similar compounds demonstrates significant antitumor activity, showcasing the utility of these derivatives in developing cancer treatments (Grivsky et al., 1980).
Crystal Engineering and Functionalization
The design of ternary molecular solids utilizing shape and size mimicry, including co-crystals with molecules similar to 2-Chloro-5-methylpyridin-4-ol, provides a robust strategy for crystal engineering, enabling the development of materials with tailored properties (Tothadi et al., 2011). Efficient functionalization methods have also been developed for pyridinylmethyl compounds, leading to novel drugs enhancing cognitive functions, highlighting the versatile applications of these derivatives in medicinal chemistry (Pesti et al., 2000).
Safety and Hazards
2-Chloro-5-methylpyridin-4-ol is considered hazardous. It is combustible and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin .
Relevant Papers
Several papers and patents discuss the synthesis and properties of 2-Chloro-5-methylpyridin-4-ol . These documents provide valuable information about the compound and its potential applications.
作用機序
Target of Action
The primary targets of 2-Chloro-5-methylpyridin-4-ol are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-methylpyridin-4-ol are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.
Result of Action
The molecular and cellular effects of 2-Chloro-5-methylpyridin-4-ol’s action are currently unknown . As more research is conducted, these effects will be identified and characterized.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of 2-chloro-5-methylpyridin-4-ol is currently unavailable .
特性
IUPAC Name |
2-chloro-5-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUISLIKOIBJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridin-4-ol | |
CAS RN |
1227580-80-4 |
Source


|
| Record name | 2-chloro-5-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)
![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)




![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

